molecular formula C9H5ClO2 B2985382 3-Chloro-4-ethynylbenzoic acid CAS No. 1866562-06-2

3-Chloro-4-ethynylbenzoic acid

Cat. No.: B2985382
CAS No.: 1866562-06-2
M. Wt: 180.59
InChI Key: ZQRDNRXPYNBFQB-UHFFFAOYSA-N
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Description

3-Chloro-4-ethynylbenzoic acid: is an organic compound with the molecular formula C9H5ClO2. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the third position and an ethynyl group at the fourth position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-ethynylbenzoic acid typically involves the following steps:

    Ethynylation: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-ethynylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carboxylic acids or ketones.

    Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products:

    Oxidation: Formation of 3-chloro-4-carboxybenzoic acid or 3-chloro-4-ketobenzoic acid.

    Reduction: Formation of 4-ethynylbenzoic acid.

    Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

3-Chloro-4-ethynylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    3-Chlorobenzoic acid: Lacks the ethynyl group, making it less reactive in certain chemical reactions.

    4-Ethynylbenzoic acid: Lacks the chlorine atom, affecting its overall reactivity and potential biological activity.

    3-Chloro-4-hydroxybenzoic acid: Contains a hydroxyl group instead of an ethynyl group, leading to different chemical and biological properties.

Uniqueness: 3-Chloro-4-ethynylbenzoic acid is unique due to the presence of both chlorine and ethynyl groups, which confer distinct reactivity and potential applications in various fields. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.

Properties

IUPAC Name

3-chloro-4-ethynylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h1,3-5H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRDNRXPYNBFQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=C(C=C1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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